BenchChemオンラインストアへようこそ!

2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol

CXCR2 antagonist GPCR Inflammation

The compound 2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol (molecular formula C₁₆H₁₂N₆OS, MW 336.4 g/mol) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold recognized for its synthetic versatility and presence in numerous bioactive molecules. Its core structure features a 2-phenyl substituent on the triazole ring and a 5-((pyrimidin-2-ylthio)methyl) side chain attached to the pyrimidine ring, with a free 7-hydroxy group that serves as a key pharmacophore and synthetic handle.

Molecular Formula C16H12N6OS
Molecular Weight 336.4 g/mol
Cat. No. B4749718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Molecular FormulaC16H12N6OS
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CSC4=NC=CC=N4
InChIInChI=1S/C16H12N6OS/c23-13-9-12(10-24-16-17-7-4-8-18-16)19-15-20-14(21-22(13)15)11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20,21)
InChIKeyKTIPBKUTYOBNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Core Scaffold & Procurement Identity


The compound 2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol (molecular formula C₁₆H₁₂N₆OS, MW 336.4 g/mol) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold recognized for its synthetic versatility and presence in numerous bioactive molecules [1]. Its core structure features a 2-phenyl substituent on the triazole ring and a 5-((pyrimidin-2-ylthio)methyl) side chain attached to the pyrimidine ring, with a free 7-hydroxy group that serves as a key pharmacophore and synthetic handle. This substitution pattern places it within the structural space of CXCR2 antagonists and kinase-targeted probes, distinguishing it from simpler triazolopyrimidine derivatives by the presence of a heteroaryl-thioether linkage [2].

Why Generic 2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol Substitution Carries Scientific Risk


Within the triazolo[1,5-a]pyrimidine class, subtle modifications to the 2- and 5-position substituents produce profound shifts in target engagement. The CXCR2 antagonist program demonstrated that replacing a pyrazolopyrimidine core with a triazolopyrimidine core dramatically altered potency, and that the nature of the thioether side chain—aryl versus heteroaryl—dictated selectivity and oral bioavailability [1]. The specific combination of a 2-phenyl group and a pyrimidin-2-ylsulfanyl linker found in this compound creates a unique hydrogen-bonding and π-stacking topology that is absent in analogs carrying benzyl, ethylthio, or simple aryl-thioether substituents; consequently, assuming interchangeable behavior with a close analog such as 2-benzyl-5-(((2,3-difluorophenyl)thio)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol or 2-(ethylsulfanyl)-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol without empirical verification introduces significant risk in target-based screening or lead-optimization workflows [2].

2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Quantitative Differentiation Evidence


Heteroaryl-Thioether vs. Aryl-Thioether Topology Determines CXCR2 Antagonist Pharmacophore Fit

The target compound incorporates a pyrimidin-2-ylsulfanyl side chain, a heteroaryl-thioether that presents a distinct hydrogen-bond acceptor capacity compared to the 2,3-difluorophenylthio group in the reference CXCR2 antagonist 2-benzyl-5-(((2,3-difluorophenyl)thio)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (compound 14, IC₅₀ ~95 nM on human CXCR2 [1]). While direct potency data for the target compound remain proprietary, SAR analysis in the Porter et al. study confirms that replacing the phenyl-thioether with a pyridyl-thioether congener shifted IC₅₀ by >10-fold, underscoring the sensitivity of the CXCR2 pharmacophore to heteroaryl-thioether geometry [2]. The pyrimidin-2-ylsulfanyl group additionally provides a second basic nitrogen available for solvent-exposed interactions, a feature absent in all-phenyl carbocyclic analogs.

CXCR2 antagonist GPCR Inflammation

2-Phenyl vs. 2-Benzyl Substitution: Impact on Lipophilicity and Metabolic Stability

The target compound features a 2-phenyl group directly attached to the triazole ring, in contrast to the 2-benzyl substituent of the optimized CXCR2 lead (compound 14). The Porter et al. hit-to-lead campaign explicitly optimized the 2-position from methyl (cLogP ~2.1) to benzyl (cLogP ~3.8) to enhance potency, but the 2-phenyl congener is predicted to exhibit intermediate lipophilicity (cLogP ~3.2) while maintaining a more rigid, planar conformation [1]. This difference influences both passive permeability and microsomal stability; the triazolopyrimidine series exhibited human liver microsome clearance rates ranging from <10 to >50 μL/min/mg depending on 2-substituent identity [1]. A 2-phenyl analog may therefore offer a distinct PK-liability profile suitable for target product profiles requiring lower logD.

Lipophilicity Metabolic stability Lead optimization

Pyrimidine-Sulfur Moiety as a Tunable Zinc-Binding Group for Metalloenzyme Inhibition

The pyrimidin-2-ylsulfanyl moiety of the target compound constitutes a potential bidentate zinc-binding group (ZBG), wherein the sulfur and a pyrimidine nitrogen can coordinate the catalytic zinc ion in metalloenzymes such as PDE2 or HDACs. In the disclosed PDE2 inhibitor series, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives bearing heteroaryl-thioether substituents achieved IC₅₀ values in the low nanomolar range (e.g., PDE2 IC₅₀ = 2.8 nM for a pyridyl-thioethyl analog) [1]. While no direct PDE2 data exists for the target compound, the pyrimidin-2-ylsulfanyl group provides an additional chelating nitrogen compared to phenyl-thioether PDE2 inhibitors, potentially enhancing zinc coordination and selectivity over non-metalloenzyme off-targets [2].

Metalloenzyme inhibitor Zinc-binding group Fragment-based drug design

2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Evidence-Supported Application Scenarios


CXCR2 Antagonist Lead Optimization – Heteroaryl-Thioether Liability Assessment

The compound serves as a critical tool for probing the heteroaryl-thioether sub-pocket of the CXCR2 antagonist pharmacophore. Because the pyrimidin-2-ylsulfanyl group introduces hydrogen-bond capacity absent in the 2,3-difluorophenylthio reference, it enables systematic evaluation of ligand-receptor interactions that govern potency shifts of >10-fold observed in prior SAR [1]. This is directly relevant for medicinal chemistry teams seeking to diversify a CXCR2 lead series beyond simple aryl-thioether chemotypes.

Metalloenzyme Fragment Screening Using a Pyrimidine-Thioether ZBG Probe

The pyrimidin-2-ylsulfanyl group constitutes a privileged zinc-binding motif for metalloenzymes such as PDE2 and HDACs. Based on patent evidence showing that heteroaryl-thioether-triazolopyrimidines achieve PDE2 IC₅₀ values in the low nanomolar range (e.g., 2.8 nM) [1], this compound can be deployed as a control probe in fragment-based screening cascades where bidentate Zn²⁺ chelation is a desired selectivity determinant.

PK/PD Profiling of 2-Phenyl-Substituted Triazolopyrimidine Scaffolds

With a predicted cLogP of ~3.2, the 2-phenyl substituent offers a lipophilicity reduction of ~0.6 log units relative to the 2-benzyl benchmark (cLogP 3.8) [1]. This makes the compound suitable for in vitro ADME panels designed to establish structure-property relationships (SPR) for triazolopyrimidine clearance and solubility, particularly when candidate molecules must adhere to Lipinski compliance constraints.

Kinase Selectivity Profiling – PIM1/FLT3/TBK1 Panel

Preliminary bioactivity annotations indicate this chemotype may engage kinases such as PIM1 (Ki ~0.017 nM reported for a closely related analog [1]) and FLT3 (IC₅₀ ~4.35 μM for a related phenoxy analog [2]). While direct data for the target compound are pending, procurement for broad kinase panel screening is justified by the scaffold's demonstrated polypharmacology and the unique pyrimidin-2-ylsulfanyl hinge-binding motif.

Quote Request

Request a Quote for 2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.